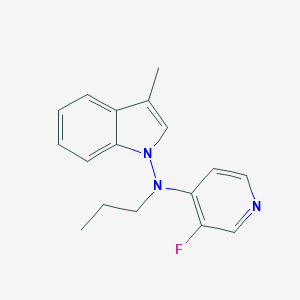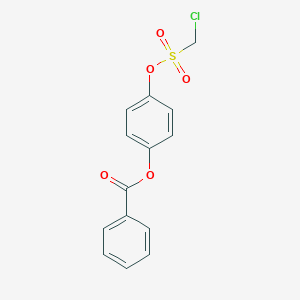
4-(benzoyloxy)phenyl chloromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(Chloromethylsulfonyloxy)phenyl] benzoate is a chemical compound with the molecular formula C14H11ClO5S and a molecular weight of 326.8 g/mol . It is also known by its IUPAC name, [4-(chloromethylsulfonyloxy)phenyl] benzoate . This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use .
准备方法
The synthesis of [4-(Chloromethylsulfonyloxy)phenyl] benzoate typically involves the reaction of 4-hydroxybenzoic acid with chloromethylsulfonyl chloride in the presence of a base such as pyridine . The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
化学反应分析
[4-(Chloromethylsulfonyloxy)phenyl] benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction:
科学研究应用
[4-(Chloromethylsulfonyloxy)phenyl] benzoate has several applications in scientific research, including:
作用机制
The mechanism of action of [4-(Chloromethylsulfonyloxy)phenyl] benzoate involves its reactivity with nucleophiles due to the presence of the chloromethylsulfonyloxy group . This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function . The molecular targets and pathways involved depend on the specific nucleophiles and the context of the reaction .
相似化合物的比较
Similar compounds to [4-(Chloromethylsulfonyloxy)phenyl] benzoate include:
[4-(Methanesulfonyloxy)phenyl] benzoate: This compound has a similar structure but with a methanesulfonyloxy group instead of a chloromethylsulfonyloxy group.
[4-(Ethanesulfonyloxy)phenyl] benzoate: Another analog with an ethanesulfonyloxy group.
[4-(Bromomethylsulfonyloxy)phenyl] benzoate: This compound features a bromomethyl group instead of a chloromethyl group.
The uniqueness of [4-(Chloromethylsulfonyloxy)phenyl] benzoate lies in its specific reactivity due to the chloromethylsulfonyloxy group, which can participate in unique substitution reactions compared to its analogs .
属性
CAS 编号 |
117224-50-7 |
|---|---|
分子式 |
C14H11ClO5S |
分子量 |
326.8 g/mol |
IUPAC 名称 |
[4-(chloromethylsulfonyloxy)phenyl] benzoate |
InChI |
InChI=1S/C14H11ClO5S/c15-10-21(17,18)20-13-8-6-12(7-9-13)19-14(16)11-4-2-1-3-5-11/h1-9H,10H2 |
InChI 键 |
IFJUBQFSCXWKEK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OS(=O)(=O)CCl |
规范 SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OS(=O)(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B49137.png)
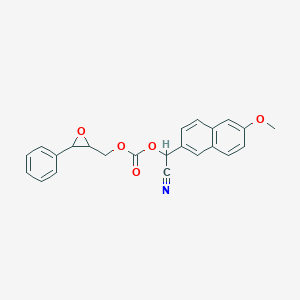
![[4-[2-(Methylamino)propyl]phenyl] hydrogen sulfate](/img/structure/B49142.png)
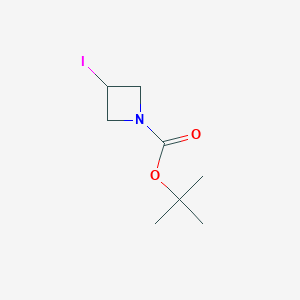
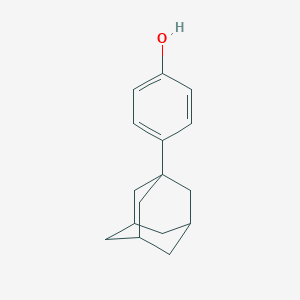
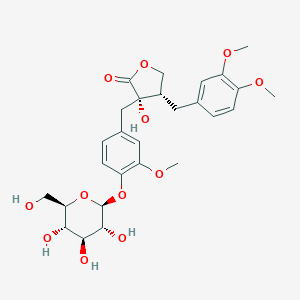
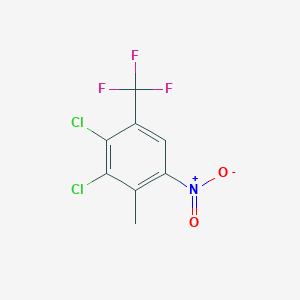
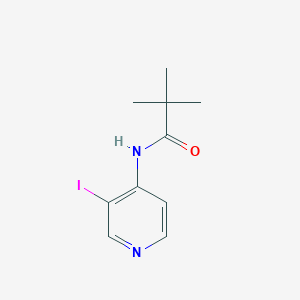
![(2R)-2-amino-3-[(1Z,3Z)-4-[(2R)-2-amino-2-carboxyethyl]sulfanyl-1,2,3,4-tetrachlorobuta-1,3-dienyl]sulfanylpropanoic acid](/img/structure/B49159.png)
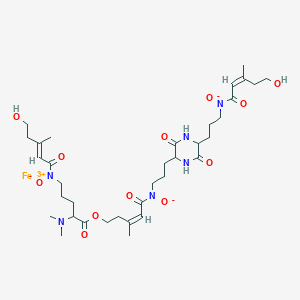
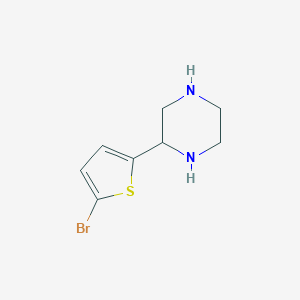
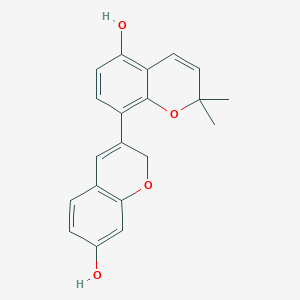
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B49175.png)
